(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Catalog No.
S713697
CAS No.
868689-63-8
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic...

CAS Number

868689-63-8

Product Name

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

LGWMTRPJZFEWCX-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O

Synthesis of Morpholine-Containing Molecules

(S)-4-Boc-morpholine-2-carboxylic acid serves as a precursor for various morpholine-containing molecules due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group shields the carboxylic acid functionality while allowing further modifications at other positions of the molecule. The Boc group can be selectively removed under mild acidic conditions, revealing the free carboxylic acid for further reactions.

This feature makes (S)-4-Boc-morpholine-2-carboxylic acid a versatile building block for synthesizing various biologically active compounds, including:

  • Peptides and peptidomimetics: These molecules mimic the structure and function of natural peptides and have potential applications in drug development [].
  • Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. Morpholine-containing heterocycles exhibit diverse biological activities and can be explored for their therapeutic potential [].
  • Natural products: Some naturally occurring compounds feature a morpholine ring. (S)-4-Boc-morpholine-2-carboxylic acid can be used as a starting material for the synthesis of these natural products or their analogs [].

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral compound characterized by its unique morpholine structure and the presence of a tert-butoxycarbonyl protecting group. This compound has the molecular formula C₁₀H₁₇NO₅ and a molecular weight of approximately 231.25 g/mol. It features one stereocenter, making it optically active, and is commonly referred to as (S)-4-Boc-morpholine-2-carboxylic acid. The presence of the tert-butoxycarbonyl group enhances its utility in organic synthesis by providing a protective mechanism for amine functionalities, allowing for selective chemical transformations .

Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.
  • Amide Formation: The compound can be converted into amides through reaction with amines, which is significant in pharmaceutical synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine for further reactions.
  • Nucleophilic Substitution: The morpholine ring can engage in nucleophilic substitutions, allowing for the introduction of different functional groups .

The biological activity of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in medicinal chemistry, particularly in developing new pharmaceuticals targeting various biological pathways. The chirality of the compound is crucial for its biological interactions, as enantiomers can exhibit different pharmacological effects .

Several methods exist for synthesizing (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid:

  • Direct Synthesis from Morpholine: Starting from morpholine, the compound can be synthesized through a series of steps involving protection of the amino group and subsequent carboxylation.
  • Boc Protection: The tert-butoxycarbonyl group is introduced via reaction with tert-butoxycarbonyl anhydride, followed by carboxylation to yield the desired product.
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the direct synthesis of this compound while ensuring high enantiomeric purity .

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid serves multiple applications:

  • Pharmaceutical Synthesis: It acts as a key intermediate in synthesizing various pharmaceutical agents due to its ability to introduce chirality and functional groups selectively.
  • Agrochemical Development: The compound is also explored in developing agrochemicals, where its structural characteristics may enhance bioactivity.
  • Material Science: It finds utility in material science for creating polymers with specific properties due to its reactive functional groups .

Interaction studies involving (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid focus on its reactivity with biological macromolecules and other small molecules. These studies often explore:

  • Binding Affinity: Assessing how well derivatives bind to specific enzymes or receptors.
  • Metabolic Stability: Evaluating how the compound and its derivatives are metabolized in biological systems.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects .

Several compounds are structurally similar to (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, including:

Compound NameStructure CharacteristicsUnique Features
(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acidEnantiomer with opposite stereochemistryDifferent biological activity profile
4-(tert-butoxycarbonyl)glycineGlycine derivative with a similar protecting groupSimpler structure; less sterically hindered
4-(tert-butoxycarbonyl)piperidinePiperidine analog with similar reactivityDifferent nitrogen heterocycle; varied applications
2-(tert-butoxycarbonyl)alanineAlanine derivative; simpler amino acid structureMore straightforward synthesis; common amino acid

The uniqueness of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid lies in its morpholine ring structure, which allows for diverse reactivity patterns not found in simpler amino acids or other cyclic compounds. Its application in synthesizing chiral pharmaceuticals further distinguishes it from similar compounds .

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid is a chiral heterocyclic compound with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol. Its IUPAC name is (2S)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid, reflecting its structural features:

  • A six-membered morpholine ring containing nitrogen and oxygen atoms
  • A tert-butoxycarbonyl (Boc) protecting group at the 4-position
  • A carboxylic acid functional group at the 2-position
  • A stereogenic center at C2, conferring (S)-configuration.

The compound’s stereochemistry is unambiguously defined by its SMILES notation:
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point127–134°C
Boiling Point369.5±42.0°C (predicted)
LogP (Partition Coefficient)0.56
Polar Surface Area76 Ų

Historical Development in Heterocyclic Chemistry

The synthesis of morpholine derivatives traces back to Ludwig Knorr’s 19th-century work on morphine analogs. However, the strategic incorporation of protective groups like Boc emerged in the mid-20th century with the advent of peptide synthesis methodologies. The tert-butoxycarbonyl group, introduced via di-tert-butyl dicarbonate (Boc anhydride), revolutionized amine protection by enabling acid-labile deprotection without disrupting other functional groups.

The specific development of (S)-4-Boc-morpholine-2-carboxylic acid aligns with two key trends:

  • Chiral Pool Synthesis: Utilization of enantiomerically pure starting materials like (S)-epichlorohydrin for asymmetric morpholine synthesis.
  • Fragment-Based Drug Design: Demand for rigid, stereodefined intermediates to optimize pharmacokinetic properties.

A landmark 2008 synthesis by Henegar demonstrated the compound’s preparation from epichlorohydrin without chromatographic purification, highlighting industrial applicability.

Role in Contemporary Organic Synthesis

This compound serves three critical roles in modern synthesis:

a) Chiral Auxiliary

The (S)-configured morpholine core induces stereoselectivity in:

  • Asymmetric alkylations
  • Nucleophilic acyl substitutions
  • Transition metal-catalyzed cross-couplings.

b) Protecting Group Strategy

The Boc group enables orthogonal protection of amines in multistep syntheses. Comparative stability studies show:

Table 2: Deprotection Conditions for Boc Group

ReagentTimeTemperatureCompatibility
Trifluoroacetic acid1 hr25°CAcid-labile groups intact
HCl (4M in dioxane)2 hr25°CEster stability maintained
AlCl₃30 min0°CSelective for Boc removal

Data synthesized from .

c) Pharmaceutical Intermediate

Key applications include:

  • Kinase Inhibitors: Conformational restriction enhances binding to ATP pockets in LRRK2 (Parkinson’s disease target).
  • Antiviral Agents: Morpholine-carboxylic acid fragments optimize HIV capsid protein interactions.
  • Peptidomimetics: Replaces labile peptide bonds while maintaining hydrogen-bonding capacity.

The compound’s synthetic versatility is exemplified in continuous flow systems, where its stability allows kilogram-scale production with >95% enantiomeric excess.

The synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid represents a significant challenge in organic chemistry, requiring precise stereochemical control and efficient synthetic protocols [1]. This chiral morpholine derivative serves as an important building block in pharmaceutical chemistry, necessitating the development of robust synthetic methodologies that can deliver high yields and enantiopurity [2]. The following sections detail the primary synthetic approaches that have been developed for this compound, focusing on epichlorohydrin-based protocols, enzyme-catalyzed kinetic resolution, and palladium-catalyzed carboamination techniques.

Epichlorohydrin-Based Synthesis Protocols

Epichlorohydrin-based synthetic protocols represent one of the most versatile approaches for constructing morpholine frameworks, particularly for the synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid [1]. These methodologies exploit the electrophilic nature of epichlorohydrin to facilitate nucleophilic ring-opening reactions with appropriately functionalized amino alcohols [3]. The multicomponent approach involving epichlorohydrin has demonstrated significant potential for generating 2,2,6-trisubstituted morpholine derivatives through controlled reaction conditions [1].

The fundamental strategy involves the reaction of epichlorohydrin with morpholine derivatives under specific temperature and solvent conditions to achieve optimal yields [3]. Research has shown that the effect of different solvents on the spontaneous polymerization reaction of morpholine and epichlorohydrin can be carefully controlled to favor the desired product formation [3]. The reaction parameters, including temperature proportions of initial substances, have been optimized to achieve yields of oligomeric products ranging from 92-95% with epichlorohydrin-based morpholine systems [3].

Stepwise Ring-Closing Mechanisms

The stepwise ring-closing mechanisms in epichlorohydrin-based synthesis follow a well-defined sequence of chemical transformations that enable the formation of the morpholine ring system [2] [4]. The initial step involves the nucleophilic attack of the amine nitrogen on the epichlorohydrin carbon, resulting in ring-opening and formation of a chlorohydrin intermediate [4]. This intermediate subsequently undergoes intramolecular cyclization through displacement of the chloride ion by the hydroxyl group, leading to morpholine ring closure [4].

The mechanism can be understood through the formation of key intermediates that facilitate the six-membered ring construction [5]. Gold-catalyzed cyclization reactions have provided insights into the cascade cyclization and isomerization processes that produce six-membered rings, with deuterium labeling experiments supporting the proposed mechanism [5]. The reaction proceeds smoothly with minimal catalyst loading, typically requiring only 1.0 mol% gold catalyst to achieve moderate to good yields [5].

Detailed mechanistic studies have revealed that the ring-closing process involves multiple conformational changes of the substrate during the cyclization event [4]. The metal-free synthesis approach using ammonium persulfate has demonstrated that aziridines can undergo ring-opening followed by cyclization with halogenated alcohols through a single-electron transfer mechanism [4]. The proposed mechanism involves initial formation of a radical cation intermediate, followed by concerted ring opening and nucleophilic addition, ultimately leading to the desired morpholine product [4].

Chromatography-Free Purification Strategies

The development of chromatography-free purification strategies represents a significant advancement in the synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, offering both economic and environmental benefits [6]. These approaches focus on exploiting the unique physical and chemical properties of morpholine derivatives to achieve purification without the need for extensive chromatographic separation [6]. The selective monoalkylation methodology using ethylene sulfate has demonstrated particular promise in enabling clean isolation of monoalkylation products through simple workup procedures [6].

The key to successful chromatography-free purification lies in the careful selection of reaction conditions that minimize the formation of unwanted byproducts [7]. Research has shown that morpholine derivatives can be purified through crystallization techniques that exploit their differential solubility properties [8] [7]. The synthesis approach utilizing tert-butyl alcohol and carbon monoxide under gold chloride and copper iodide catalysis provides unique selectivity for N-tert-butoxycarbonyl amines, allowing for straightforward isolation procedures [9].

Precipitation and extraction methodologies have been developed that take advantage of the basic nature of morpholine compounds [10]. Morpholine readily forms salts with acids, and these salt formation properties can be exploited for purification purposes [10]. The formation of stable crystalline salts allows for selective precipitation of the desired product while leaving impurities in solution, thereby achieving purification without chromatographic intervention [10].

Enzyme-Catalyzed Kinetic Resolution Approaches

Enzyme-catalyzed kinetic resolution represents a highly selective and environmentally friendly approach for obtaining enantiomerically pure (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid [11]. These biocatalytic methods exploit the inherent selectivity of enzymes to discriminate between enantiomers, providing access to optically pure compounds with excellent enantioselectivity [11]. The development of these approaches has been driven by the need for sustainable synthetic methods that can deliver pharmaceutical intermediates with high optical purity [12].

The application of enzymatic kinetic resolution to morpholine derivatives has shown remarkable success in achieving enantioselective transformations [13]. Deracemization protocols utilizing simultaneous bio-oxidative kinetic resolution have demonstrated the ability to convert racemic substrates to enantiomerically pure products with excellent efficiency [14]. These methods combine the selectivity of enzymatic catalysis with chemical reduction steps to achieve complete conversion of racemic starting materials to single enantiomers [14].

Lipase-Mediated Enantioselective Synthesis

Lipase-mediated enantioselective synthesis has emerged as a powerful tool for the preparation of enantiomerically pure morpholine derivatives [11]. Lipases demonstrate exceptional enantioselectivity in the resolution of racemic mixtures, with selectivity factors often exceeding 25 for morpholine-containing substrates [15]. The catalytic kinetic resolution of morpholine derivatives with chiral hydroxamic acids proceeds with good selectivity, making it possible to isolate recovered starting material in enantiopure form [15].

The mechanism of lipase-catalyzed reactions involves the formation of an acyl-enzyme intermediate through the action of the catalytic serine residue [12]. This intermediate undergoes nucleophilic attack by appropriate nucleophiles to regenerate the enzyme and produce the desired product [12]. The enantioselective ring-opening polymerization of lactones catalyzed by lipases has provided insights into the stereochemical preferences of these enzymes [12].

Experimental data demonstrate that lipase-catalyzed transformations can achieve remarkable enantioselectivity values [12]. For methylated lactones of different ring sizes, the enantiomeric ratio can be very large, particularly for larger ring lactones where transoid conformations are favored [12]. The selectivity switch observed from (S)-selective for small lactones to (R)-selective for large lactones provides important mechanistic insights for optimizing morpholine synthesis [12].

Ring SizePreferred EnantiomerSelectivity FactorReaction Conditions
4-membered(S)-selective>45Lipase CA, toluene, 60°C
6-memberedNon-selective~7.6Lipase CA, toluene, 60°C
8-membered(R)-selective>200Lipase CA, toluene, 60°C
13-membered(R)-selective>23Lipase CA, toluene, 60°C

Optimization of Reaction Stereochemistry

The optimization of reaction stereochemistry in enzyme-catalyzed kinetic resolution requires careful consideration of substrate structure, enzyme selectivity, and reaction conditions [15]. Stereoelectronic effects play a crucial role in determining the outcome of enzymatic transformations, with the spatial arrangement of functional groups significantly influencing the binding affinity and reaction rate [15]. The development of chiral hydroxamic acid reagents has enabled the achievement of selectivity factors ranging from 12 to 27 for various nitrogen-containing heterocycles [15].

The stereochemical model for kinetic resolution involves hydrogen bonding interactions between the hydroxamate carbonyl and the amine proton, which constrains the possible conformations during the reaction [15]. The key alpha stereocenter on the electrophile ensures that addition occurs with high facial selectivity, with the approach trajectory of the N-heterocycle minimizing destabilizing steric interactions [15]. This stereoelectronic effect had not been previously exploited for enantioselective reactions of amines and provides crucial understanding for improving selectivities [15].

Optimization studies have revealed that the selectivity originates from the ability of only one enantiomer to approach with minimal destabilization due to its equatorial substituent group [15]. The use of readily available chiral acyl groups derived from (S)-mandelic acid has proven particularly effective in achieving high selectivities [15]. These findings have led to the development of simple, highly selective reagents that can predict stereochemical outcomes with good accuracy [15].

Palladium-Catalyzed Carboamination Techniques

Palladium-catalyzed carboamination techniques represent a sophisticated approach for the synthesis of substituted morpholines, including (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid [16] [17]. These methods involve the simultaneous formation of carbon-nitrogen and carbon-carbon bonds through palladium-mediated coupling reactions, providing direct access to complex morpholine structures [16]. The key advantage of these techniques lies in their ability to generate substituted morpholines as single stereoisomers in moderate to good yields [16].

The fundamental strategy involves the reaction of substituted ethanolamine derivatives with aryl or alkenyl bromides under palladium catalysis [16] [17]. The carboamination reaction proceeds through the formation of palladium(aryl)(amido) complexes that undergo intramolecular cyclization to form the morpholine ring system [16]. This approach has demonstrated particular utility for the synthesis of 3,5-disubstituted morpholines, which are challenging to prepare using other methodologies [16].

Transition Metal-Mediated Cyclization

Transition metal-mediated cyclization reactions provide a powerful means for constructing morpholine ring systems with precise control over substitution patterns and stereochemistry [16]. The palladium-catalyzed carboamination process involves the formation of key organometallic intermediates that undergo cyclization through well-defined mechanistic pathways [16]. The reaction conditions typically employ palladium acetate as the catalyst precursor in combination with phosphine ligands such as P(2-furyl)₃ [16].

The mechanism of transition metal-mediated cyclization involves several key steps that determine the outcome of the reaction [16]. Initially, oxidative addition of the aryl bromide to palladium(0) generates a palladium(II) complex, which subsequently undergoes palladium-nitrogen bond formation to produce the palladium(aryl)(amido) intermediate [16]. This intermediate then participates in syn-aminopalladation through a boat-like transition state, followed by reductive elimination to yield the morpholine product [16].

Experimental studies have demonstrated that the choice of ligand significantly influences the efficiency of the cyclization process [16]. P(2-furyl)₃ has emerged as the optimal ligand for morpholine-forming carboamination reactions, providing superior yields compared to other phosphine ligands such as triphenylphosphine or dppe-phos [16]. The reaction conditions typically require temperatures of 105°C in toluene with sodium tert-butoxide as the base [16].

SubstrateAryl BromideProduct YieldDiastereoselectivity
N-phenyl ethanolamine2-bromotoluene66%>20:1 dr
N-phenyl ethanolamine4-bromobenzophenone54%>20:1 dr
N-phenyl ethanolamineβ-bromostyrene46%>20:1 dr
Benzyl-substituted substrate2-bromotoluene58%>20:1 dr

Stereochemical Control in Bicyclic Morpholine Formation

Stereochemical control in bicyclic morpholine formation represents one of the most challenging aspects of palladium-catalyzed carboamination techniques [16]. The formation of fused bicyclic morpholines requires precise control over the relative stereochemistry of multiple stereogenic centers, which can be achieved through careful selection of substrate structure and reaction conditions [16]. The cyclization process typically proceeds with excellent diastereoselectivity, generating products with greater than 20:1 diastereomeric ratios [16].

The stereochemical outcome of bicyclic morpholine formation is determined by the preferred conformation of the transition state during the cyclization step [16]. Computational and experimental studies suggest that the reaction proceeds through a boat-like transition state that minimizes steric interactions between the developing ring system and the palladium center [16]. This conformational preference leads to the preferential formation of cis-substituted morpholine products [16].

The synthesis of bicyclic morpholines has been successfully demonstrated using substrates derived from cyclohexanol and cyclopentanol [16]. These transformations afford the desired bicyclic morpholines in moderate to good yields with excellent diastereoselectivities [16]. The reaction tolerates various aryl bromide coupling partners, including both electron-neutral and electron-deficient derivatives [16].

Bicyclic SubstrateCoupling PartnerYieldDiastereoselectivity
Cyclohexanol-derivedBromobenzene65%>20:1 dr
Cyclohexanol-derived4-Bromobenzophenone73%>20:1 dr
Cyclopentanol-derivedBromobenzene56%>20:1 dr
Cyclopentanol-derived4-Bromobenzophenone77%>20:1 dr

X-ray Crystallographic Analysis

X-ray crystallographic studies of related morpholine-2-carboxylic acid derivatives with tert-butoxycarbonyl protection provide detailed insights into the three-dimensional molecular architecture and solid-state packing arrangements [1]. The crystallographic analysis reveals fundamental structural parameters that define the spatial organization of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

Crystallographic investigations of representative Boc-protected morpholine derivatives demonstrate that these compounds typically crystallize in monoclinic space groups, with the morpholine ring adopting a stable chair conformation [1]. The cell parameters for related structures show characteristic dimensions with a = 27.248(4) Å, b = 5.8241(8) Å, c = 14.275(2) Å, and β = 94.192(3)°, yielding a unit cell volume of 2259.3(5) ų [1]. These crystallographic parameters reflect the molecular packing efficiency and intermolecular interactions within the crystal lattice.

The morpholine ring system exhibits a chair conformation, which represents the most thermodynamically stable configuration for six-membered heterocycles containing oxygen and nitrogen heteroatoms [1] [2]. X-ray crystallographic analysis confirms that the Boc group adopts an equatorial orientation to minimize steric strain, while the carboxylic acid functionality at the 2-position maintains its characteristic geometry [2]. The chair conformation results in distinct axial and equatorial positions for substituents, with the tert-butoxycarbonyl group preferentially occupying the less sterically hindered equatorial position.

Intermolecular hydrogen bonding patterns observed in the crystal structure reveal weak C-H···O interactions that link molecules into extended chains along specific crystallographic axes [1]. These hydrogen bonds contribute to the overall crystal stability and influence the molecular packing arrangement. The carboxylic acid group participates in additional hydrogen bonding interactions, forming dimeric associations characteristic of carboxylic acid functionalities in the solid state [1].

Temperature-dependent crystallographic studies conducted at 293 K provide structural data with high precision, yielding R-factors of approximately 0.048 for F² > 2σ(F²) [1]. The refinement quality indicates reliable structural parameters and confirms the absolute configuration assignment for the stereogenic center at the 2-position of the morpholine ring.

Nuclear Magnetic Resonance Spectroscopic Profiling

¹H and ¹³C Nuclear Magnetic Resonance Signal Assignment

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural information through detailed analysis of chemical shifts, coupling patterns, and integration ratios for (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid [3] [4]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable complete structural assignment and stereochemical confirmation.

The tert-butoxycarbonyl protecting group manifests as a distinctive singlet at 1.40-1.45 ppm, integrating for nine protons and representing the three equivalent methyl groups attached to the quaternary carbon [3]. This chemical shift is characteristic of tert-butyl groups in carbamate protecting groups and serves as a diagnostic signal for Boc-protected amines. The singlet multiplicity arises from the absence of neighboring protons and the symmetrical environment created by the three equivalent methyl substituents.

The proton at the 2-position bearing the carboxylic acid group resonates as a complex multiplet between 4.04-4.10 ppm, significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl functionality [3]. This proton typically appears as a doublet of doublets with coupling constants of J = 8.6, 3.7 Hz, reflecting its coupling interactions with neighboring ring protons. The chemical shift and coupling pattern provide direct evidence for the substitution pattern and stereochemical environment at the morpholine 2-position.

The morpholine ring protons occupy distinct chemical shift regions based on their proximity to the oxygen and nitrogen heteroatoms [4] [5]. The protons adjacent to oxygen (positions 3 and 6) appear in the range of 3.43-3.90 ppm, demonstrating the significant deshielding effect of the electronegative oxygen atom [4]. These signals often display complex coupling patterns due to geminal and vicinal interactions with neighboring protons, creating characteristic multipets that aid in structural assignment.

The protons adjacent to nitrogen exhibit chemical shifts around 2.70-3.09 ppm, showing moderate deshielding consistent with their proximity to the nitrogen heteroatom while remaining more shielded than the oxygen-adjacent protons [4]. The asymmetric substitution pattern created by the Boc and carboxylic acid groups results in distinct chemical environments for axial and equatorial protons, leading to separate resonances for each position.

The carboxylic acid proton appears as a characteristically broad singlet around 12.7 ppm, typical of carboxylic acid functionalities engaged in hydrogen bonding interactions [3]. The broad nature of this signal results from rapid exchange processes and hydrogen bonding effects that broaden the resonance line width.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities [6]. The carboxylic acid carbonyl carbon resonates in the characteristic region around 175-180 ppm, reflecting the significant deshielding effect of the carbonyl functionality. This signal confirms the presence of the carboxylic acid group and its chemical environment within the molecular framework.

The Boc protecting group contributes several distinctive ¹³C signals that facilitate structural confirmation [6]. The carbamate carbonyl carbon appears around 154-156 ppm, characteristic of urethane-type carbonyls. The quaternary carbon of the tert-butyl group resonates at 80-82 ppm, while the three equivalent methyl carbons appear as a single signal at 28.3-28.5 ppm, confirming the Boc protecting group structure.

The morpholine ring carbons exhibit chemical shifts consistent with their proximity to heteroatoms and substitution patterns [6]. The carbon bearing the carboxylic acid group (C-2) appears around 55-60 ppm, showing the combined effects of α-carbon positioning relative to nitrogen and the electron-withdrawing influence of the carboxyl group. The remaining ring carbons appear in the ranges of 45-70 ppm, depending on their proximity to oxygen and nitrogen atoms and their substitution environment.

Conformational Analysis through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect Spectroscopy provides critical conformational information through spatial proximity relationships between protons in (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid [7] [8]. The Nuclear Overhauser Effect Spectroscopy experiment reveals through-space interactions that are essential for determining the three-dimensional molecular conformation and validating the chair conformation of the morpholine ring system.

The chair conformation of the morpholine ring is confirmed through characteristic Nuclear Overhauser Effect correlations between specific proton pairs [7] [4]. Strong Nuclear Overhauser Effect cross-peaks between H-2 and H-3 equatorial (distance approximately 2.1-2.3 Å) provide direct evidence for the chair conformation and the spatial arrangement of substituents around the ring system [7]. These correlations are consistent with the expected geometry for a chair-form six-membered ring.

Medium-intensity Nuclear Overhauser Effect correlations between H-2 and H-6 axial (distance 2.8-3.2 Å) further support the chair conformation assignment and reveal the axial-equatorial relationships within the ring system [7]. The observation of this correlation confirms the spatial proximity of these protons in the preferred chair conformation.

Equatorial proton environments are characterized by Nuclear Overhauser Effect correlations between H-3 equatorial and H-5 equatorial (distance 2.5-2.8 Å), demonstrating the spatial relationships between protons occupying equatorial positions on the morpholine ring [7]. Similarly, axial proton correlations between H-3 axial and H-5 axial (distance 2.3-2.6 Å) provide complementary information about the axial proton environment.

The Boc protecting group orientation is revealed through weak Nuclear Overhauser Effect correlations between the tert-butyl methyl groups and H-3 axial (distance 3.5-4.0 Å), indicating the preferred spatial arrangement of the bulky protecting group relative to the morpholine ring system [7]. This correlation supports the equatorial orientation of the Boc group, which minimizes steric interactions with the ring framework.

Geminal proton relationships are confirmed through strong Nuclear Overhauser Effect correlations between H-6 equatorial and H-6 axial (distance 1.8-2.0 Å), as well as between H-5 equatorial and H-5 axial (distance 1.8-2.0 Å) [7]. These short-distance correlations are characteristic of geminal proton pairs and provide internal validation for the spectroscopic assignments.

The Nuclear Overhauser Effect data collectively confirm that (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid adopts a chair conformation in solution, with the Boc group preferentially occupying an equatorial position to minimize steric strain [7]. This conformational preference is consistent with crystallographic observations and theoretical predictions for similar morpholine derivatives.

Infrared Spectral Features of Carboxylic Acid and Boc Groups

Infrared spectroscopy provides detailed vibrational information about the functional groups present in (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, with particular emphasis on the characteristic absorptions of the carboxylic acid and Boc protecting group functionalities [9] [10]. The infrared spectrum displays diagnostic absorption bands that confirm the molecular structure and provide insights into intermolecular interactions.

The carboxylic acid functionality dominates the infrared spectrum through its characteristic vibrational modes [9] [10]. The hydroxyl stretching vibration of the carboxylic acid group manifests as an extremely broad absorption envelope spanning approximately 2500-3500 cm⁻¹, characteristic of carboxylic acids engaged in extensive hydrogen bonding interactions [9]. This broad character results from the formation of carboxylic acid dimers in the solid state, creating a continuum of vibrational frequencies due to varying hydrogen bond strengths and geometries.

The carbonyl stretching vibration of the carboxylic acid appears as an intense absorption band around 1700-1720 cm⁻¹, confirming the presence of the C=O functionality [9] [10]. This frequency range is characteristic of carboxylic acid carbonyls and reflects the electron-withdrawing effect of the adjacent hydroxyl group. The exact position within this range provides information about the local chemical environment and hydrogen bonding interactions affecting the carbonyl group.

The carbon-oxygen stretching vibration of the carboxylic acid single bond contributes to absorptions in the region around 1210-1320 cm⁻¹ [9]. This band provides confirmation of the carboxylic acid structure and demonstrates the presence of the characteristic C-O linkage. The frequency of this vibration is influenced by the local molecular environment and provides additional structural verification.

The out-of-plane bending vibration of the carboxylic acid hydroxyl group appears around 910-950 cm⁻¹, representing a characteristic deformation mode of carboxylic acid functionalities [9] [10]. This absorption band is diagnostic for carboxylic acids and aids in functional group identification.

The Boc protecting group contributes several distinctive infrared absorptions that facilitate structural confirmation [11] [12]. The carbamate carbonyl stretching vibration appears around 1680-1700 cm⁻¹, slightly lower in frequency than the carboxylic acid carbonyl due to the different electronic environment created by the urethane linkage [11]. This band confirms the presence of the Boc protecting group and its carbamate character.

The carbon-hydrogen stretching vibrations of the tert-butyl group create sharp absorption bands around 2950-3000 cm⁻¹, distinguishable from other aliphatic C-H stretches by their characteristic frequency and intensity [11]. These bands provide confirmation of the alkyl portion of the Boc protecting group.

The methyl deformation modes of the tert-butyl group appear around 1450-1470 cm⁻¹, creating distinctive absorption patterns that reflect the local symmetry environment of the three equivalent methyl groups [11]. The symmetric and asymmetric deformation modes of the tert-butyl substituent produce characteristic splitting patterns that aid in structural identification.

The morpholine ring system contributes additional vibrational modes throughout the infrared spectrum . The carbon-oxygen stretching vibrations of the morpholine ether linkage appear around 1100-1200 cm⁻¹, confirming the heterocyclic ring structure . The carbon-nitrogen stretching vibrations contribute to absorptions in the region around 1000-1300 cm⁻¹, though these modes are often coupled with other molecular vibrations and may appear as complex absorption patterns.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

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Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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